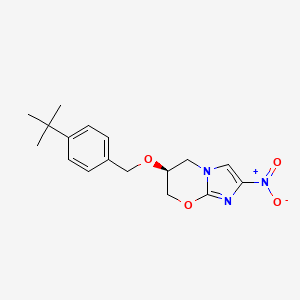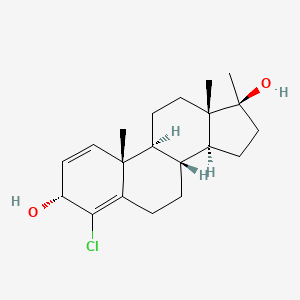
Androsta-1,4-diene-3,17-diol, 4-chloro-17-methyl-, (3alpha,17beta)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Androsta-1,4-diene-3,17-diol, 4-chloro-17-methyl-, (3alpha,17beta)-, also known as Chlorodehydromethylandrostenediol, is a synthetic, orally active anabolic-androgenic steroid (AAS). It is a 17-alpha alkylated derivative of 4-androstenediol. This compound was introduced as a dietary supplement and putative prohormone under the name Halodrol-50 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Androsta-1,4-diene-3,17-diol, 4-chloro-17-methyl-, (3alpha,17beta)- involves the alkylation of 4-androstenediolThe reaction conditions often include the use of strong bases and solvents to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The chloro group at the C4 position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new derivatives with different functional groups.
科学的研究の応用
Androsta-1,4-diene-3,17-diol, 4-chloro-17-methyl-, (3alpha,17beta)- has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of anabolic steroids.
Biology: Studied for its effects on muscle growth and development in various biological models.
Medicine: Investigated for its potential therapeutic applications in treating muscle-wasting diseases and hormonal imbalances.
Industry: Utilized in the development of performance-enhancing supplements and pharmaceuticals.
作用機序
The compound exerts its effects by interacting with androgen receptors in the body. It mimics the action of natural androgens, leading to increased protein synthesis and muscle growth. The presence of the chloro group at the C4 position prevents aromatization, reducing the risk of estrogenic side effects .
類似化合物との比較
Similar Compounds
Chloromethylandrostenediol: Another synthetic anabolic-androgenic steroid with similar properties but different structural modifications.
Chlorodehydromethyltestosterone: A related compound with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
Androsta-1,4-diene-3,17-diol, 4-chloro-17-methyl-, (3alpha,17beta)- is unique due to its specific structural modifications, which enhance its anabolic activity while minimizing androgenic and estrogenic side effects. The presence of the chloro group at the C4 position is a key factor in its distinct pharmacological profile .
特性
CAS番号 |
1338221-87-6 |
|---|---|
分子式 |
C20H29ClO2 |
分子量 |
336.9 g/mol |
IUPAC名 |
(3R,8R,9S,10R,13S,14S,17S)-4-chloro-10,13,17-trimethyl-3,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H29ClO2/c1-18-9-8-16(22)17(21)15(18)5-4-12-13(18)6-10-19(2)14(12)7-11-20(19,3)23/h8-9,12-14,16,22-23H,4-7,10-11H2,1-3H3/t12-,13+,14+,16-,18-,19+,20+/m1/s1 |
InChIキー |
ZHWBNJVZZYSUJZ-BUTDJBELSA-N |
異性体SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CCC4=C([C@@H](C=C[C@]34C)O)Cl |
正規SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4=C(C(C=CC34C)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


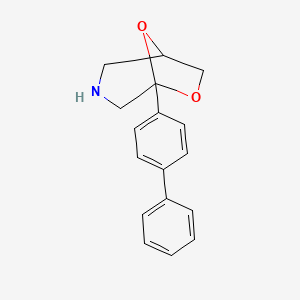
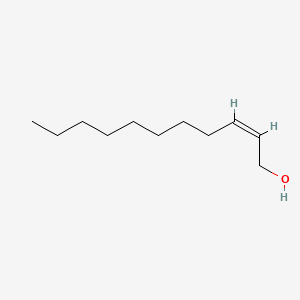
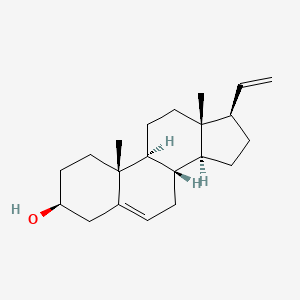
![2-[4-(3-Fluoro-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid](/img/structure/B12703616.png)
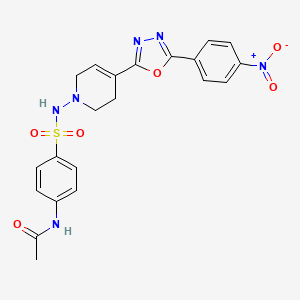



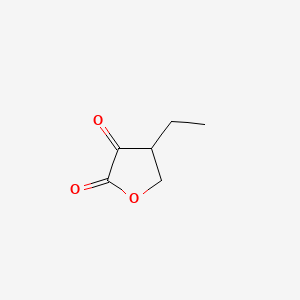
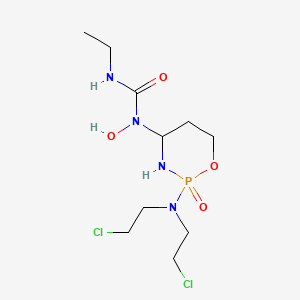
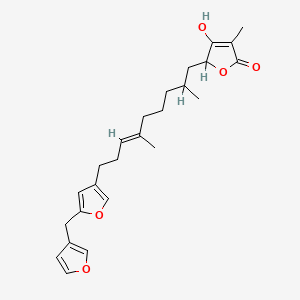
![4,5-Dihydro-4-[(2-methoxy-5-methylphenyl)azo]-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monoacetate](/img/structure/B12703674.png)
![1-Benzyl-4,5-dihydro-1-[3-[(1-oxotetradecyl)amino]propyl]-2-tridecyl-1H-imidazolium chloride](/img/structure/B12703679.png)
